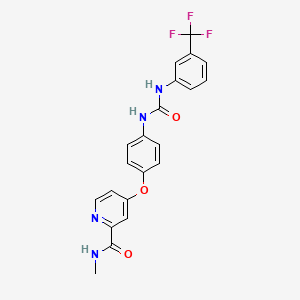

N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

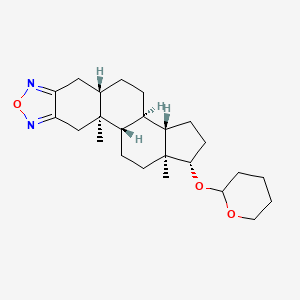

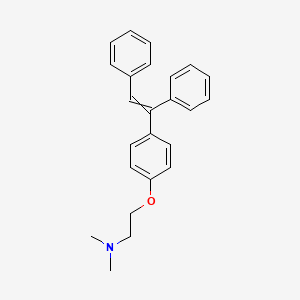

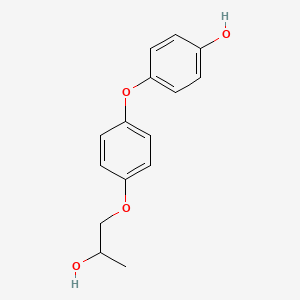

“N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide” is a chemical compound with the CAS Number: 1285533-84-7 . It has a molecular weight of 430.39 and its IUPAC name is N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Applications De Recherche Scientifique

Antitumor Drug Synthesis : N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide is a key intermediate in the synthesis of the antitumor drug Sorafenib. This process is characterized by its simplicity, high yield, and use of inexpensive materials, emphasizing green chemistry principles (Yao Jian-wen, 2012).

PET Radioligand Development : It's been used in the synthesis of derivatives for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. One derivative demonstrated improved binding affinity and was successfully labeled with 18F for PET imaging, showing potential for future human studies (Kun-Eek Kil et al., 2014).

Organometallic Chemistry : This compound has been involved in studies related to the interaction with iridium, demonstrating N-H and C-H bond activations. Such interactions are significant in understanding organometallic complex formation and their properties (M. Dasgupta et al., 2008).

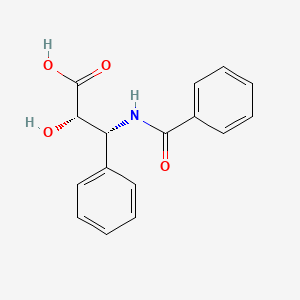

Building Blocks for Asymmetric Synthesis : N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide derivatives have been used as building blocks in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating their versatility in creating diverse molecular structures (B. Trost et al., 2004).

Multikinase Inhibitor Discovery : It served as a foundation for the discovery of a potent multikinase inhibitor with broad-spectrum antiproliferative activity against various human cancer cell lines, highlighting its potential in cancer therapy development (Ashraf K. El-Damasy et al., 2016).

Cancer Treatment Research : It's a key component in the crystallization of Sorafenib, a drug used to target malignant cancer cells. The study of its crystal structures has been essential in understanding the solid-state conformation of Sorafenib in different environments (K. Ravikumar et al., 2011).

Intermediate for Biologically Active Compounds : This compound has been synthesized as an intermediate for many biologically active compounds, underlining its significance in the development of new therapeutic agents (Hehua Xiong et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-4-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O3/c1-25-19(29)18-12-17(9-10-26-18)31-16-7-5-14(6-8-16)27-20(30)28-15-4-2-3-13(11-15)21(22,23)24/h2-12H,1H3,(H,25,29)(H2,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTZMAAMCVPJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)